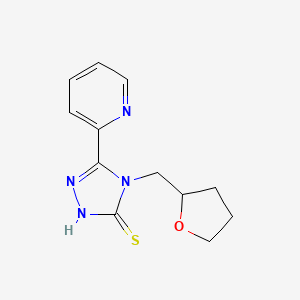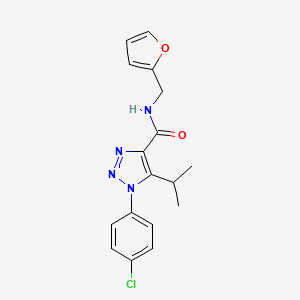
5-(2-pyridinyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
5-(2-pyridinyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that falls into the category of triazole derivatives. Triazoles are a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. These compounds are of significant interest due to their diverse chemical properties and potential applications in various fields such as pharmaceuticals, agriculture, and materials science.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of azides with alkynes in a process known as click chemistry. While specific synthesis methods for this compound were not found, related compounds have been synthesized through reactions involving isonicotinic acid hydrazide with carbon disulfide in basic media, followed by treatment with hydrazine hydrate for cyclization to form triazole thiol derivatives (Bayrak et al., 2009).
Applications De Recherche Scientifique
Antimicrobial Applications
This compound has been explored for its potential in antimicrobial activities. For instance, derivatives of 1,2,4-triazoles, which include the core structure of 5-(2-pyridinyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their antimicrobial efficacy. These studies reveal that certain derivatives exhibit good to moderate activity against various microbial strains, highlighting the potential of such compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Spectroscopic Characterization
Spectroscopic methods have been applied to characterize the structural and electronic properties of similar compounds. Fourier transform infrared, laser-Raman spectroscopy, and UV-Visible spectra alongside quantum chemical computations provide insights into the molecular geometry, vibrational frequencies, and electronic structures of these molecules. Such detailed spectroscopic characterizations enable a deeper understanding of the compound's behavior and potential applications in various scientific fields (Gökce et al., 2016).
Applications in Materials Science
The compound and its derivatives have been investigated for applications in materials science, such as in the development of dye-sensitized solar cells (DSSCs). A study describes the use of a thiolate/disulfide organic-based electrolyte system in DSSCs, demonstrating the role of such compounds in enhancing the electrocatalytic activity and stability of solar cell devices. This highlights the compound's utility in renewable energy technologies (Hilmi et al., 2014).
Pharmacological Studies
Pharmacological research has also benefitted from the study of this compound and related structures. These compounds have been synthesized and evaluated for their potential as antifungal agents, showing efficacy against strains like Candida albicans. Such findings contribute to the development of new antifungal medications, addressing the growing concern of resistance to existing treatments (Sangshetti et al., 2014).
Propriétés
IUPAC Name |
4-(oxolan-2-ylmethyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c18-12-15-14-11(10-5-1-2-6-13-10)16(12)8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKIIVSSQLGCSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=S)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-difluorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4631023.png)
![2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4631030.png)
![5-(3-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4631035.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4631057.png)

![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4631071.png)
![methyl 6-cyclopropyl-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4631077.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4631084.png)
![4-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4631088.png)
![2-phenyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B4631094.png)
![N-[3-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B4631100.png)
